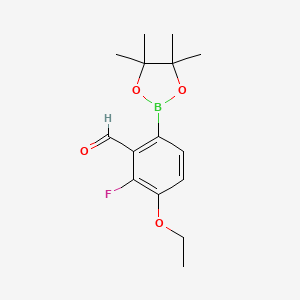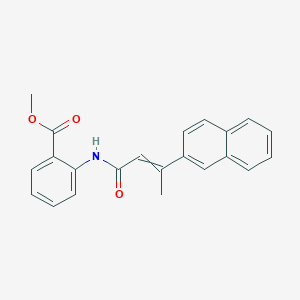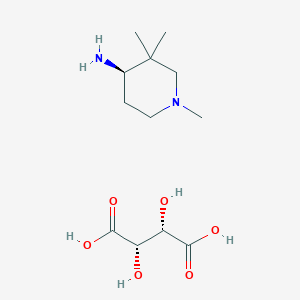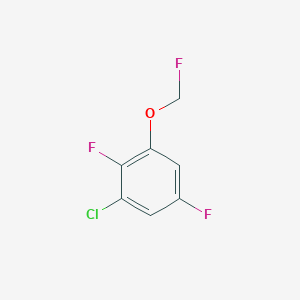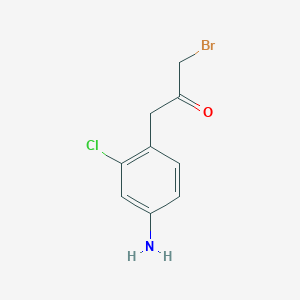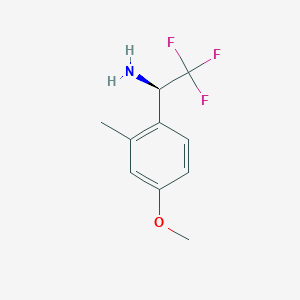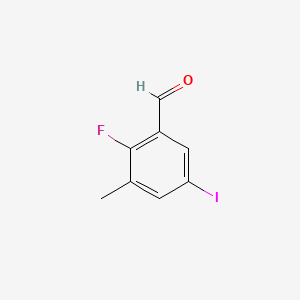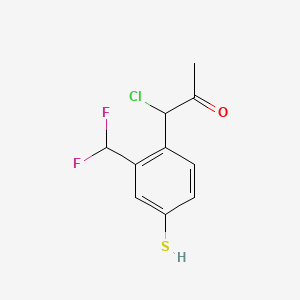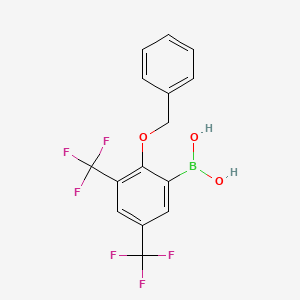
2'-Methyl-5'-(perfluoroethyl)-4'-(trifluoromethyl)-1H,2'H-3,3'-bipyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole: is a complex organic compound characterized by the presence of multiple fluorinated groups and a bipyrazole core. This compound is of interest due to its unique chemical properties, which make it a valuable candidate for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole typically involves multi-step organic reactions. The process begins with the preparation of the bipyrazole core, followed by the introduction of the methyl, perfluoroethyl, and trifluoromethyl groups. Common reagents used in these reactions include hydrazine derivatives, fluorinated alkyl halides, and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including fluorinated materials with unique physical and chemical properties.
Mécanisme D'action
The mechanism of action of 2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)benzoic acid
- (2-methyl-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanol
Uniqueness
Compared to similar compounds, 2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole is unique due to its bipyrazole core and the presence of both perfluoroethyl and trifluoromethyl groups. These structural features confer distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H6F8N4 |
|---|---|
Poids moléculaire |
334.17 g/mol |
Nom IUPAC |
1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-5-(1H-pyrazol-5-yl)-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6F8N4/c1-22-6(4-2-3-19-20-4)5(9(13,14)15)7(21-22)8(11,12)10(16,17)18/h2-3H,1H3,(H,19,20) |
Clé InChI |
TZYXEDNSGOFAQV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


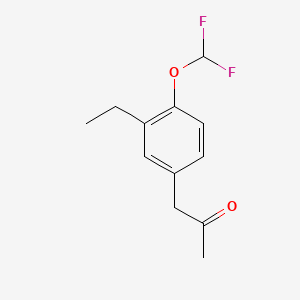
![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)
